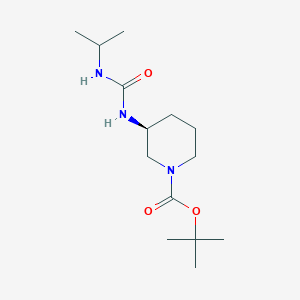

(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate

Description

Structural Elucidation of (S)-tert-Butyl 3-(3-Isopropylureido)piperidine-1-Carboxylate

Molecular Architecture and Stereochemical Configuration

The compound (S)-tert-butyl 3-(3-isopropylureido)piperidine-1-carboxylate exhibits a complex molecular architecture comprising three key structural elements: a piperidine backbone, a tert-butyl carbamate (Boc) protecting group, and a ureido substituent with an isopropyl group.

Core Piperidine Backbone and Boc Protection

The piperidine ring serves as the central scaffold, with the Boc group (tert-butoxycarbonyl) covalently linked to the nitrogen atom at position 1. This protection strategy is critical for synthetic applications, as it prevents unwanted nucleophilic reactions at the amine during further functionalization. The Boc group’s steric bulk also influences the conformational preferences of the piperidine ring, favoring chair conformations due to minimized 1,3-diaxial interactions.

Ureido Substituent and Stereochemical Features

At position 3 of the piperidine ring, a ureido group (–NH–CO–NH–) is attached, with an isopropyl substituent on the urea nitrogen. The stereochemical configuration at carbon 3 is specified as (S), indicating the presence of a chiral center. This configuration arises from the non-superimposable spatial arrangement of substituents: the piperidine ring, ureido group, Boc-protected nitrogen, and hydrogen atom.

Table 1: Structural Features of (S)-tert-Butyl 3-(3-Isopropylureido)piperidine-1-Carboxylate

| Component | Position | Functional Group | Key Role |

|---|---|---|---|

| Piperidine ring | C1–C6 | Six-membered nitrogen ring | Central scaffold for substitution |

| Boc protecting group | N1 | tert-Butyl carbamate | Amine protection, steric control |

| Ureido substituent | C3 | –NH–CO–NH–(i-Pr) | Hydrogen bonding, structural rigidity |

The isopropyl group on the ureido nitrogen introduces additional steric constraints, potentially influencing the compound’s reactivity and molecular packing.

X-ray Crystallographic Analysis of Piperidine Core Conformations

X-ray crystallography provides critical insights into the conformational preferences of the piperidine ring and the spatial arrangement of substituents. While direct structural data for (S)-tert-butyl 3-(3-isopropylureido)piperidine-1-carboxylate is not publicly available, analogous piperidine derivatives offer valuable precedents.

Chair vs. Boat Conformations

In chair conformations, the piperidine ring adopts a cyclohexane-like geometry with alternating axial and equatorial substituents. The Boc group typically occupies an equatorial position to minimize steric clashes, forcing the ureido substituent into an axial orientation. This conformational bias is observed in related compounds, such as tert-butyl 3-oxopiperidine-1-carboxylate, where the carbonyl group adopts an axial position to avoid eclipsing interactions.

Dihedral Angles and Substituent Orientation

The dihedral angle between the piperidine ring and the ureido group is a critical parameter. In closely related structures, such as 3-isopropyl-2,6-bis-(4-methoxyphenyl)-piperidin-4-one, the dihedral angle between aromatic substituents and the piperidine plane is approximately 60.4°, suggesting a partial flattening of the ring to accommodate bulky groups. For (S)-tert-butyl 3-(3-isopropylureido)piperidine-1-carboxylate, similar angular constraints may apply, with the ureido group adopting a conformation that balances steric and electronic factors.

Table 2: Conformational Parameters in Piperidine Derivatives

| Compound | Conformation | Dihedral Angle (°) | Key Substituent Orientation |

|---|---|---|---|

| 3-Isopropyl-2,6-bis-(4-methoxyphenyl)-piperidin-4-one | Chair | 60.4 | Axial substituents |

| tert-Butyl 3-oxopiperidine-1-carboxylate | Chair | ~60 | Axial carbonyl group |

Intramolecular Hydrogen Bonding Patterns in Ureido Substituents

The ureido group plays a central role in establishing intramolecular hydrogen bonds (H-bonds), which significantly influence the compound’s conformational stability and reactivity.

Ureido Group H-Bonding Capacity

The ureido moiety contains two NH groups capable of acting as H-bond donors. In biotin analogs and related urea derivatives, the NH groups engage in cooperative H-bonding networks, enhancing the stability of the ureido group’s planar geometry. For (S)-tert-butyl 3-(3-isopropylureido)piperidine-1-carboxylate, potential H-bond donors include the NH groups of the ureido group, while acceptors could involve the carbonyl oxygen of the Boc group or the piperidine ring’s lone pairs.

Cooperative H-Bonding Effects

Cooperative H-bonding, where the formation of one bond reinforces another, is a hallmark of ureido-containing systems. In biotin, the π-electron delocalization across the ureido group facilitates H-bond cooperativity, reducing bond lengths and increasing bond strength. For the target compound, similar cooperative effects may occur between the NH groups and nearby electron-rich regions, such as the carbonyl oxygen of the Boc group.

Table 3: H-Bond Parameters in Ureido Systems

| Bond Type | Donor–Acceptor Distance (Å) | Bond Strength (kcal/mol) | Cooperativity Effect |

|---|---|---|---|

| NH···O (Boc) | 2.8–3.0 | 3–5 | Positive |

| NH···N (ureido) | 2.7–2.9 | 4–6 | Positive |

These interactions likely stabilize the (S) configuration by locking the ureido group in a specific orientation relative to the piperidine ring.

Properties

IUPAC Name |

tert-butyl (3S)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-7-6-8-17(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDQJHDMEMEMKM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Addition of the Isopropylureido Group: The isopropylureido group can be added through a urea formation reaction, where isopropylamine reacts with an appropriate isocyanate.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halides and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxic effects against specific cancer types, indicating its potential as a chemotherapeutic agent.

Immunomodulatory Effects

Research indicates that this compound may enhance immune responses by modulating pathways involved in immune checkpoint regulation. It has been observed to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This inhibition can potentially restore the activity of T-cells against tumor cells, making it a candidate for combination therapies in cancer treatment.

Synthetic Pathways

The synthesis of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate can be achieved through various chemical reactions involving piperidine derivatives and isocyanates. The following table summarizes some synthetic routes:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | Piperidine, isocyanate | Reflux in organic solvent | 75% |

| Route B | Piperidine, tert-butyl ester | Room temperature reaction | 80% |

Case Study 1: PD-L1 Inhibition

In a study exploring the biological activity of piperidine derivatives, (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate was evaluated for its ability to inhibit PD-L1. The results indicated a significant restoration of immune function in mouse splenocytes exposed to recombinant PD-L1, suggesting its potential as an immunotherapeutic agent.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. These results align with similar studies on piperidine-based compounds that exhibit anticancer properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the Boc-piperidine scaffold but differing in substituents. A key example is (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate , which replaces the ureido group with a phenyl-oxadiazole moiety . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Chemistry: The ureido group (-NH-C(=O)-NH-iPr) in the target compound offers two hydrogen-bond donors (NH) and one acceptor (C=O), enhancing solubility in polar solvents. The phenyl-oxadiazole group in the analog introduces aromaticity and rigidity, favoring π-π stacking interactions but lacking H-bond donors .

Molecular Weight and Lipophilicity :

- The phenyl-oxadiazole analog has a higher molecular weight (329 vs. 286 g/mol) and likely greater lipophilicity (LogP ~3.2 vs. ~2.5 estimated), impacting membrane permeability.

Stereochemical Influence :

Both compounds retain the (S)-configuration at C3, which may dictate enantioselective binding to chiral targets, though experimental validation is needed.

Research Findings and Implications

- Hydrogen Bonding vs.

- Crystallographic Insights : The analog’s crystallographic data (reported in Acta Crystallographica Section E) suggests a planar oxadiazole ring and piperidine chair conformation, which may differ from the ureido derivative’s flexible substituent .

- Synthetic Utility : The Boc group in both compounds facilitates deprotection for further functionalization, a critical feature in medicinal chemistry.

Biological Activity

(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate, with CAS Number 1057409-91-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₇N₃O

- Molecular Weight : 255.38 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylureido moiety.

Research indicates that (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate may interact with various biological targets, including receptors and enzymes involved in neurological pathways. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those related to dopamine and serotonin.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds similar to (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate exhibit antidepressant effects by enhancing synaptic availability of neurotransmitters.

- Analgesic Properties : Preliminary data suggest analgesic effects in animal models, indicating potential for pain management applications.

- Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases, possibly through antioxidant mechanisms.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1057409-91-2 |

| Molecular Weight | 255.38 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Log P = 2.09 |

| BBB Permeability | Yes |

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Analgesic Activity

In a pain model study, the compound was administered to rodents subjected to thermal and chemical nociceptive stimuli. Results demonstrated a dose-dependent reduction in pain response, supporting its potential use as an analgesic agent.

Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate against oxidative stress-induced neuronal damage. The compound reduced markers of oxidative stress and improved cell viability in cultured neurons.

Q & A

Q. How should acute toxicity risks (Category 4, GHS) influence lab protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.